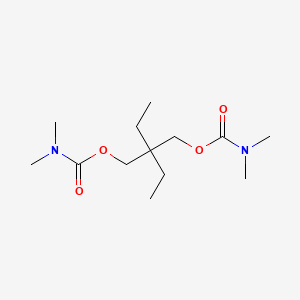
2,2-Diethyl-1,3-propanediol bis(N-dimethylcarbamate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-DIETHYL-1,3-PROPANEDIOL 1,3-BIS(N,N-DIMETHYLCARBAMATE) is an organic compound with the molecular formula C_7H_16O_2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two ethyl groups and a propanediol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIETHYL-1,3-PROPANEDIOL 1,3-BIS(N,N-DIMETHYLCARBAMATE) typically involves the reaction of 2,2-diethyl-1,3-propanediol with N,N-dimethylcarbamate. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and automation ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-DIETHYL-1,3-PROPANEDIOL 1,3-BIS(N,N-DIMETHYLCARBAMATE) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions include aldehydes, acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
2,2-DIETHYL-1,3-PROPANEDIOL 1,3-BIS(N,N-DIMETHYLCARBAMATE) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,2-DIETHYL-1,3-PROPANEDIOL 1,3-BIS(N,N-DIMETHYLCARBAMATE) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2-Diethyl-1,3-propanediol: A related compound with similar structural features but different functional groups.
Neopentyl glycol: Another similar compound used in various industrial applications.
Uniqueness
2,2-DIETHYL-1,3-PROPANEDIOL 1,3-BIS(N,N-DIMETHYLCARBAMATE) is unique due to its specific combination of functional groups and its versatile applications across different fields. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use.
Properties
CAS No. |
63834-75-3 |
|---|---|
Molecular Formula |
C13H26N2O4 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
[2-(dimethylcarbamoyloxymethyl)-2-ethylbutyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H26N2O4/c1-7-13(8-2,9-18-11(16)14(3)4)10-19-12(17)15(5)6/h7-10H2,1-6H3 |
InChI Key |
SYJOHJHUOWQNTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(COC(=O)N(C)C)COC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















